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Compound of Interest

Compound Name: Pip5K1C-IN-1

Cat. No.: B12378734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pip5K1C-IN-1 with other known inhibitors of

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a critical enzyme in

cellular signaling pathways. This document summarizes key performance data, details

experimental methodologies, and visualizes relevant pathways to aid in the selection of the

most appropriate research tools.

Introduction to PIP5K1C
Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that

catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key signaling

molecule involved in a multitude of cellular processes.[1] These include signal transduction,

actin cytoskeleton dynamics, cell adhesion, and vesicle trafficking. Given its role in these

fundamental processes, PIP5K1C has emerged as a potential therapeutic target for various

diseases, including chronic pain and cancer.[2][3] This has driven the development of small

molecule inhibitors to probe its function and therapeutic potential.

Inhibitor Overview and Mechanism of Action
This guide focuses on a comparative analysis of three key PIP5K inhibitors:

Pip5K1C-IN-1 (Compound 30): A novel and highly potent inhibitor of PIP5K1C.[1]
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UNC3230: A well-characterized, selective inhibitor of PIP5K1C.[2][4][5]

ISA-2011B: Primarily known as a PIP5K1α inhibitor, it provides a valuable reference for

isoform selectivity.[6][7]

All three compounds are ATP-competitive inhibitors, binding to the ATP pocket of the kinase to

prevent the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P).

Quantitative Performance Comparison
The following table summarizes the key quantitative data for Pip5K1C-IN-1 and its

comparators.
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Inhibitor Target IC50 (nM)
Selectivity
Highlights

Cellular
Activity

Pip5K1C-IN-1

(Compound 30)
PIP5K1C 0.80[3]

Highly selective;

<50% inhibition

against a panel

of over 200

protein and 13

lipid kinases at 1

µM.[1]

91% inhibition of

PIP5K1C

engagement in

H1-HeLa cells at

1 µM.[1]

UNC3230 PIP5K1C ~41[2]

Selective for

PIP5K1C and

PIP4K2C (Kd <

0.2 µM). Does

not inhibit other

lipid kinases,

including PI3Ks.

[8]

Reduces

membrane

PI(4,5)P2 levels

by ~45% in DRG

neurons at 100

nM.[2]

ISA-2011B PIP5K1α
Not reported for

PIP5K1C

Highest binding

affinity for

PIP5K1α,

MARK1, and

MARK4 across

460 kinases.[7]

Also binds to

other kinases

such as PI3Kα.

[1]

Reduces

proliferation of

PC-3 cells.[7]

Signaling Pathway and Inhibition
The diagram below illustrates the central role of PIP5K1C in the phosphoinositide signaling

pathway and the point of inhibition by the discussed compounds.
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Caption: PIP5K1C in the PI Signaling Pathway.

Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)
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Recombinant human PIP5K1C enzyme

PI(4)P:PS lipid substrate vesicles

ATP

Inhibitor compounds (Pip5K1C-IN-1, UNC3230, ISA-2011B)

Assay plates (white, 384-well)

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

Further dilute in kinase assay buffer to the desired final concentrations.

Kinase Reaction Setup:

Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.

Add 10 µL of a solution containing the PIP5K1C enzyme and the PI(4)P:PS substrate in

kinase reaction buffer.

Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25

µL.

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g.,

60 minutes).

Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to

terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at

room temperature.

ADP to ATP Conversion and Signal Detection: Add 50 µL of Kinase Detection Reagent to

each well. This reagent converts the produced ADP back to ATP and provides the luciferase

and luciferin needed for the luminescence reaction. Incubate for 30-60 minutes at room

temperature.
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Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light

output is proportional to the amount of ADP produced and is inversely correlated with the

activity of the kinase.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic

curve.
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Caption: ADP-Glo™ Kinase Assay Workflow.
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Kinase Selectivity Profiling (KiNativ™)
This method utilizes a competition-based chemical proteomics approach to profile inhibitor

binding to a large panel of native kinases in cell lysates.

Materials:

Cell lines (e.g., Jurkat, H1-HeLa)

Lysis buffer

Inhibitor compounds

ATP- and ADP-biotin probes (acyl-phosphate linked)

Streptavidin affinity resin

Digestion enzymes (e.g., trypsin)

LC-MS/MS instrumentation and software

Procedure:

Cell Lysate Preparation: Harvest and lyse cells to obtain a native proteome containing active

kinases.

Inhibitor Competition: Incubate the cell lysate with various concentrations of the test inhibitor

or a vehicle control.

Probe Labeling: Add the ATP/ADP-biotin probe to the lysate. The probe will covalently label

the active site lysine of kinases that are not occupied by the inhibitor.

Protein Digestion: Digest the total protein in the lysate into peptides using trypsin.

Affinity Enrichment: Enrich the biotin-labeled peptides using streptavidin affinity

chromatography.

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
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Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated

samples to the vehicle control. A decrease in the signal for a particular kinase peptide

indicates that the inhibitor binds to that kinase. Calculate the percent inhibition for each

kinase at the tested inhibitor concentration.
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Caption: KiNativ™ Kinase Profiling Workflow.

Conclusion
Pip5K1C-IN-1 (Compound 30) stands out as a highly potent and selective inhibitor of

PIP5K1C, demonstrating sub-nanomolar IC50 and excellent selectivity across the kinome. Its

robust cellular activity further validates its utility as a chemical probe for studying PIP5K1C

function. UNC3230 is another valuable tool, offering good potency and well-defined selectivity

for PIP5K1C and PIP4K2C. ISA-2011B, while primarily a PIP5K1α inhibitor, serves as a useful

counter-screening agent to assess isoform specificity. The choice of inhibitor will ultimately

depend on the specific research question, with Pip5K1C-IN-1 offering superior potency and

selectivity for targeted studies of PIP5K1C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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